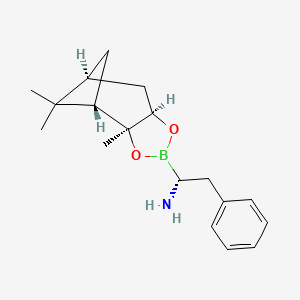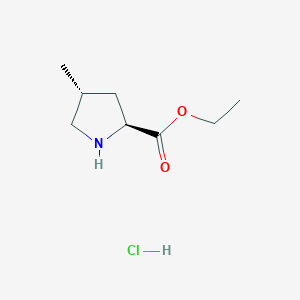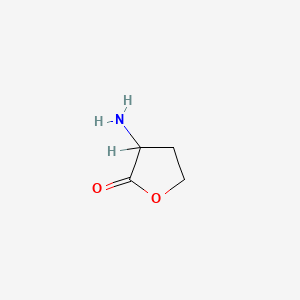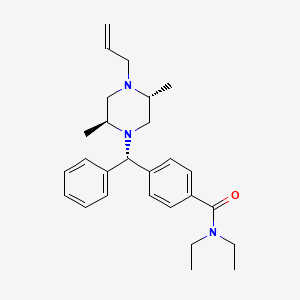![molecular formula C9H13NO B1143155 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one oxime CAS No. 162795-17-7](/img/structure/B1143155.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and a hydroxylamine functional group. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine typically involves multiple steps, starting from readily available precursors One common approach is the cyclopropanation of a bicyclo[22The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the spirocyclic structure, leading to a wide range of derivatives.
Scientific Research Applications
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: Its derivatives are investigated for use in materials science, particularly in the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This functional group can form hydrogen bonds and engage in redox reactions, influencing various biochemical pathways. The spirocyclic structure also contributes to its binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-dione: This compound shares the spirocyclic structure but differs in its functional groups, leading to different reactivity and applications.
Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]: Another spirocyclic compound with a different ring system, used in various chemical studies.
Uniqueness
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine is unique due to its combination of a spirocyclic structure and a hydroxylamine functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Properties
CAS No. |
162795-17-7 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.20562 |
Synonyms |
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropan]-2-one, oxime (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








